molecular formula C20H28O4 B1245744 (3aS,4S,6E,10E,12S,14E,15aS)-4,12-dihydroxy-6,10,14-trimethyl-3-methylidene-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-2-one

(3aS,4S,6E,10E,12S,14E,15aS)-4,12-dihydroxy-6,10,14-trimethyl-3-methylidene-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-2-one

Cat. No.: B1245744
M. Wt: 332.4 g/mol
InChI Key: KKAPMISEUVNCQQ-HCEQOZIZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,4S,6E,10E,12S,14E,15aS)-4,12-dihydroxy-6,10,14-trimethyl-3-methylidene-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-2-one is a natural product found in Clavularia koellikeri with data available.

Scientific Research Applications

Chemical Structure and Synthesis

  • This compound's structure and synthesis have been explored in studies of Australian soft corals, specifically in Lobophytum crassospiculatum. The compound, identified as a cembranolide diterpene, was deduced from spectroscopic data and chemical degradation (Ahond et al., 1979).

Application in Extraction Processes

  • The compound has been studied in the context of extracting Gibberellic acid (GA) from aqueous solutions, demonstrating its utility in chemical extraction processes. Research focused on the efficiency of different diluents in this process (Uslu, 2012).

Role in Cyclopentanoids Synthesis

  • It has been used as a chiral block for the synthesis of cyclopentanoids. This involved the hydroxymethylation of bicyclic allylsilane, leading to the formation of specific cyclopentanoid derivatives (Gimazetdinov et al., 2016).

Use in Heterocyclic Compounds Synthesis

  • This compound serves as a building block for synthesizing various heterocyclic compounds, including those containing pyrimidine and pyridazine structural fragments. These compounds have shown potential for biological activity (Aniskova et al., 2017).

Involvement in Organic Synthesis

  • Research has shown its utility in organic synthesis, such as the formation of octahydrobenzo(b)furans through tandem conjugate addition reactions (Yakura et al., 1998).

Role in Chiral Resolution

  • The compound has also been explored in chiral resolution processes, particularly in determining the absolute configuration of 2-alkanols (Nemoto et al., 2004).

Macrocyclic Oligoesters Synthesis

  • It has been used in the synthesis of new macrocyclic oligoesters containing furan rings, highlighting its versatility in creating complex organic structures (Hirai et al., 1984).

Properties

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(3aS,4S,6E,10E,12S,14E,15aS)-4,12-dihydroxy-6,10,14-trimethyl-3-methylidene-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-2-one

InChI

InChI=1S/C20H28O4/c1-12-6-5-7-13(2)10-17(22)19-15(4)20(23)24-18(19)11-14(3)9-16(21)8-12/h7-8,11,16-19,21-22H,4-6,9-10H2,1-3H3/b12-8+,13-7+,14-11+/t16-,17+,18+,19+/m1/s1

InChI Key

KKAPMISEUVNCQQ-HCEQOZIZSA-N

Isomeric SMILES

C/C/1=C\[C@H](C/C(=C/[C@H]2[C@H]([C@H](C/C(=C/CC1)/C)O)C(=C)C(=O)O2)/C)O

Canonical SMILES

CC1=CC(CC(=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2)C)O

Synonyms

kericembrenolide E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,4S,6E,10E,12S,14E,15aS)-4,12-dihydroxy-6,10,14-trimethyl-3-methylidene-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-2-one
Reactant of Route 2
(3aS,4S,6E,10E,12S,14E,15aS)-4,12-dihydroxy-6,10,14-trimethyl-3-methylidene-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-2-one
Reactant of Route 3
(3aS,4S,6E,10E,12S,14E,15aS)-4,12-dihydroxy-6,10,14-trimethyl-3-methylidene-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-2-one
Reactant of Route 4
(3aS,4S,6E,10E,12S,14E,15aS)-4,12-dihydroxy-6,10,14-trimethyl-3-methylidene-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-2-one
Reactant of Route 5
(3aS,4S,6E,10E,12S,14E,15aS)-4,12-dihydroxy-6,10,14-trimethyl-3-methylidene-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-2-one
Reactant of Route 6
(3aS,4S,6E,10E,12S,14E,15aS)-4,12-dihydroxy-6,10,14-trimethyl-3-methylidene-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.